4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide
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Overview
Description
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and stability, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-chloro-6-fluoroquinoline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Methoxylation: The amine intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 8-position.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties. It is a candidate for drug development due to its enhanced stability and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it inhibits the replication and transcription of bacterial DNA, leading to cell death. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxyquinoline: Lacks the fluorine atom, resulting in different biological activity and stability.
6-Fluoroquinoline-3-carboxamide: Lacks the chlorine and methoxy groups, affecting its chemical reactivity and applications.
8-Methoxyquinoline-3-carboxamide: Lacks the chlorine and fluorine atoms, leading to variations in its biological properties
Uniqueness
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and stability.
Biological Activity
4-Chloro-6-fluoro-8-methoxyquinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family, characterized by its unique structure which includes a chlorine atom, a fluorine atom, and a methoxy group. This composition contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H8ClFNO2, with a molecular weight of approximately 254.64 g/mol. Its structural features include:
- Chlorine at the 4-position
- Fluorine at the 6-position
- Methoxy group at the 8-position
- Carboxamide functional group at the 3-position
These functional groups are responsible for its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds derived from quinoline structures exhibit various biological activities, including antimicrobial effects. Specifically, derivatives of quinoline have shown efficacy against a range of pathogens:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate antibacterial activity | |
Escherichia coli | Effective against Gram-negative bacteria | |
Candida albicans | Exhibited antifungal properties |
The compound's ability to inhibit bacterial growth may be linked to its interaction with bacterial enzymes or cell wall synthesis pathways.
Antimalarial Activity
Quinoline derivatives have been extensively studied for their antimalarial properties. For instance, research on similar compounds has demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves inhibition of translation elongation factors in the parasite:
Compound | EC50 (nM) | Effectiveness | Reference |
---|---|---|---|
4-Chloro-6-fluoroquinoline | Moderate potency | Inhibits growth of P. falciparum | |
Novel quinoline derivatives | Low nanomolar potency | Effective in mouse models |
These findings suggest that this compound may share similar antimalarial mechanisms.
Anti-inflammatory Activity
In addition to antimicrobial and antimalarial properties, this compound may also exhibit anti-inflammatory effects. Preliminary studies suggest it could act as an inhibitor for specific enzymes involved in inflammatory pathways:
- Potential Mechanism : Inhibition of cyclooxygenase (COX) enzymes
- Implication : Could be beneficial in treating inflammatory diseases
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated various quinoline derivatives, including this compound, against clinical strains of bacteria. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, with varying Minimum Inhibitory Concentration (MIC) values.
- Antimalarial Screening : In a phenotypic screening against P. falciparum, compounds similar to 4-chloro-6-fluoro-8-methoxyquinoline showed promising results with EC50 values indicating effective inhibition of parasite growth.
- Inflammation Model Testing : In vitro assays demonstrated the compound's ability to reduce pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory conditions.
Properties
Molecular Formula |
C11H8ClFN2O2 |
---|---|
Molecular Weight |
254.64 g/mol |
IUPAC Name |
4-chloro-6-fluoro-8-methoxyquinoline-3-carboxamide |
InChI |
InChI=1S/C11H8ClFN2O2/c1-17-8-3-5(13)2-6-9(12)7(11(14)16)4-15-10(6)8/h2-4H,1H3,(H2,14,16) |
InChI Key |
YMHUGBYQCJXSSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C(C(=CN=C12)C(=O)N)Cl)F |
Origin of Product |
United States |
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